molecular formula C9H10BrFO B6315322 5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene CAS No. 1801516-13-1

5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene

Cat. No.: B6315322
CAS No.: 1801516-13-1
M. Wt: 233.08 g/mol
InChI Key: GLLWZBJLFCOKKQ-UHFFFAOYSA-N
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Description

5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene: is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-fluoro-3-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluoro substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-ethoxy-2-fluoro-3-methylbenzene if bromine is replaced by hydrogen.

    Oxidation: Products include 5-bromo-1-ethoxy-2-fluoro-3-methylbenzaldehyde or 5-bromo-1-ethoxy-2-fluoro-3-methylbenzoic acid.

    Reduction: Products include 5-ethoxy-2-fluoro-3-methylbenzene or 5-bromo-1-ethoxy-2-fluoro-3-methylcyclohexane.

Scientific Research Applications

5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the production of advanced materials with specific properties, such as polymers and liquid crystals.

    Chemical Biology: It is employed in the study of biological systems and the development of bioactive compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The molecular targets and pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-ethoxy-2-fluoro-4-methylbenzene
  • 5-Bromo-1-ethoxy-2-fluoro-3-ethylbenzene
  • 5-Bromo-1-ethoxy-2-fluoro-3-methoxybenzene

Uniqueness

5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (ethoxy and methyl) groups on the benzene ring influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-1-ethoxy-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-3-12-8-5-7(10)4-6(2)9(8)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLWZBJLFCOKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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